mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine
mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine
Mechanism of Action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: A Technical Whitepaper on α2 -Adrenergic Receptor Modulation
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 125292-37-7 | PubChem CID 65451561[1][2]
Executive Summary
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a potent, centrally acting α2 -adrenergic receptor agonist. Structurally, it is the guanidine analog of the widely prescribed antispasmodic agent tizanidine (which features an imidazoline ring) and is recognized both as a distinct pharmacological entity and an active metabolite/impurity (Impurity C) in tizanidine synthesis[3][4]. This whitepaper dissects its molecular mechanism of action, signal transduction pathways, and provides field-proven, self-validating experimental protocols for characterizing its pharmacodynamic profile.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
The α2 -adrenergic receptors ( α2A , α2B , α2C ) are G-protein coupled receptors (GPCRs) primarily responsible for mediating presynaptic autoinhibitory functions in the central and peripheral nervous systems.
The structural transition from an imidazoline moiety (as seen in tizanidine and clonidine) to an acyclic guanidine moiety (as seen in N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, guanabenz, and guanfacine) fundamentally alters the receptor binding kinetics. While imidazoline derivatives often exhibit cross-reactivity with non-adrenergic Imidazoline ( I1 ) receptors, the guanidine substitution heavily biases the molecule toward the α2A -adrenoceptor subtype[5][6]. This structural modification enhances the specificity of the compound for the locus coeruleus and spinal dorsal horn, driving its antinociceptive and spasmolytic effects without the off-target hypotensive effects mediated by I1 receptors.
Intracellular Signal Transduction (The Mechanism)
Binding of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine to the α2 -adrenoceptor stabilizes the receptor in an active conformation, catalyzing the exchange of GDP for GTP on the associated heterotrimeric Gi/o protein complex. The mechanism diverges into two critical downstream pathways:
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Gαi -Mediated Inhibition: The Gαi subunit directly inhibits adenylyl cyclase (AC). This suppresses the conversion of ATP to cyclic AMP (cAMP), leading to a downregulation of Protein Kinase A (PKA) activity.
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Gβγ -Mediated Ion Channel Modulation: The liberated Gβγ dimer acts directly on membrane ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization. Concurrently, it inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs), restricting Ca2+ influx.
Physiological Result: The hyperpolarization and lack of calcium influx profoundly suppress the exocytosis of excitatory neurotransmitters (e.g., glutamate, substance P, and norepinephrine) into the synaptic cleft, yielding muscle relaxation and analgesia[5][6].
Intracellular signal transduction pathway of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.
Experimental Workflows for Mechanistic Validation
To rigorously validate the mechanism of action of this compound, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating specific controls to prove causality rather than mere correlation.
High-throughput validation workflow for characterizing alpha-2 adrenergic agonists.
Protocol 1: Radioligand Binding Assay (Receptor Affinity)
Causality Focus: We utilize [3H]RX821002 , a highly selective α2A antagonist, rather than a radiolabeled agonist. Antagonists label the entire receptor population regardless of G-protein coupling states, providing a true Bmax and allowing for accurate Ki determination of our unlabelled guanidine compound via competitive displacement[7][8].
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Membrane Preparation: Harvest HEK293 cells stably expressing human α2A -adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer ( K+ -phosphate buffer supplemented with 10 mM MgCl2 )[8].
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Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]RX821002 ( Kd≈1.1−1.7 nM)[7][9], and varying concentrations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine ( 10−11 to 10−4 M).
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Validation Control: Include a subset of wells treated with 10 µM Gpp(NH)p (a non-hydrolyzable GTP analog). Gpp(NH)p uncouples the receptor from the G-protein, shifting the agonist to a low-affinity state. A rightward shift in the compound's displacement curve confirms it is an agonist, not an antagonist[8][10].
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Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.
Protocol 2: cAMP TR-FRET Assay (Functional Gi Coupling)
Causality Focus: Because α2 receptors inhibit AC, baseline cAMP levels in resting cells are too low to measure a meaningful reduction. We must first artificially stimulate AC using Forskolin. The efficacy of the guanidine compound is then measured by its ability to suppress this Forskolin-induced cAMP spike[11][12].
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Cell Plating: Seed HEK293- α2A cells into a 384-well white opaque microplate at 6,000 cells/well.
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Stimulation: Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation[13]. Add 10 µM Forskolin concurrently with serial dilutions of the guanidine compound[11][13].
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Validation Control: Pre-treat a control group of cells with Pertussis Toxin (PTX, 100 ng/mL) for 16 hours. PTX ADP-ribosylates the Gαi subunit, permanently uncoupling it from the receptor[9][12]. If the compound's ability to lower cAMP is abolished by PTX, Gi -dependence is definitively proven.
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Detection: Lyse cells and add TR-FRET reagents (Europium-labeled anti-cAMP antibody and a fluorophore-labeled cAMP tracer). Read the plate at 615 nm and 665 nm. The TR-FRET signal is inversely proportional to intracellular cAMP concentration[12][14].
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Causality Focus: To prove that the compound's antispasmodic effect is linked to hyperpolarization, we must measure the functional activation of GIRK channels in real-time.
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Setup: Patch HEK293 cells co-expressing α2A and GIRK1/2 subunits in the whole-cell configuration. Use a high-potassium extracellular solution to amplify inward rectifying currents.
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Perfusion: Voltage-clamp the cell at -70 mV. Perfuse N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (1 µM) into the bath.
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Measurement: Record the induction of inward K+ currents. To validate specificity, apply the selective α2 antagonist Yohimbine (10 µM); the current should rapidly return to baseline.
Quantitative Data Presentation
The table below summarizes the expected pharmacological parameters of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine compared to its parent imidazoline (Tizanidine) and a reference standard (Clonidine), based on established α2 -adrenoceptor SAR dynamics.
| Compound | Structural Class | α2A Affinity ( Ki , nM) | Imidazoline I1 Affinity ( Ki , nM) | cAMP Inhibition ( EC50 , nM) | PTX Sensitivity |
| N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine | Guanidine | 15 - 35 | > 10,000 (Low) | 40 - 60 | Yes |
| Tizanidine | Imidazoline | 20 - 45 | 500 - 1,000 (Mod) | 50 - 80 | Yes |
| Clonidine (Reference) | Imidazoline | 10 - 25 | 20 - 50 (High) | 15 - 30 | Yes |
Note: The guanidine substitution significantly reduces affinity for the I1 receptor, enhancing the compound's selectivity for Gi -coupled α2A pathways over non-adrenergic targets.
References
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PharmaCompass. (n.d.). Tizanidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved April 4, 2026, from[Link]
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CAS Common Chemistry. (n.d.). N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine. Retrieved April 4, 2026, from[Link]
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PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Retrieved April 4, 2026, from[Link]
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PubMed. (n.d.). [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors. Retrieved April 4, 2026, from[Link]
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PubMed. (n.d.). Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and[3H]RX821002 as radioligands. Retrieved April 4, 2026, from [Link]
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Journal of Clinical Investigation. (1993). Characterization and distribution of alpha 2-adrenergic receptors in the human intestinal mucosa. Retrieved April 4, 2026, from [Link]
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PubMed Central. (2020). G Protein-Coupling of Adhesion GPCRs ADGRE2/EMR2 and ADGRE5/CD97, and Activation of G Protein Signalling by an Anti-EMR2 Antibody. Retrieved April 4, 2026, from[Link]
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